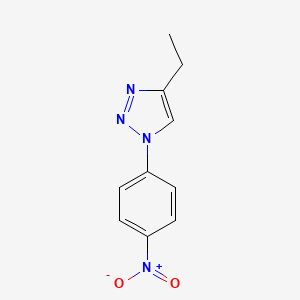

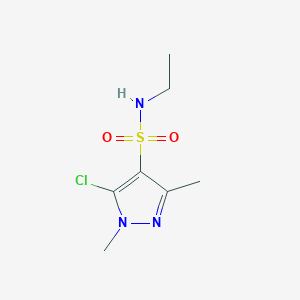

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Overview

Description

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound used as a pharmaceutical intermediate . It is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

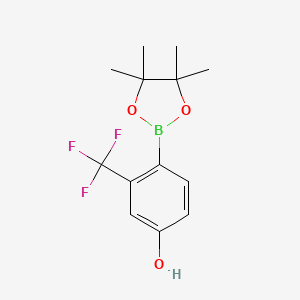

The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The preparation of this compound has been reconsidered via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H12ClN3O2S . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, the reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .Physical and Chemical Properties Analysis

This compound appears as colorless to light yellow crystals or crystalline powder . It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water . Its melting point is approximately 107-109°C .Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives have been extensively studied for their ability to inhibit carbonic anhydrase isoenzymes. These studies have revealed significant inhibitory effects on hydratase and esterase activities of carbonic anhydrase isoenzymes I and II, suggesting potential applications in treating conditions like glaucoma (Kasımoğulları et al., 2010), (Büyükkıdan et al., 2017).

Synthesis and Characterization of Derivatives

Research has also focused on synthesizing and characterizing various derivatives of this compound. These studies have aimed to explore the compound's potential in binding to the active sites of carbonic anhydrases and inhibiting their activity. This line of research contributes to the development of novel therapeutic agents (Komshina et al., 2020).

Potential in Treating CNS Disorders

Some studies have investigated the role of this compound derivatives as selective ligands for CNS receptors. This research indicates the compound's potential in the treatment of complex diseases involving the central nervous system, such as depression and cognitive disorders (Canale et al., 2016).

Antimicrobial and Antitubercular Properties

Derivatives of this compound have shown promising results as antimicrobial and antitubercular agents. Molecular docking studies and in vitro tests have demonstrated the compound's efficacy against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).

Application in Cancer Research

Research into the antiproliferative activities of pyrazole-sulfonamide derivatives has shown that these compounds can be effective against certain cancer cell lines. This suggests potential applications in developing new cancer treatments (Mert et al., 2014).

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are needed to elucidate the precise interactions and resulting changes.

Action Environment

It’s known that factors such as temperature, pH, and presence of other compounds can affect the action of a compound

Safety and Hazards

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid long-term or frequent contact with this compound, avoid inhaling its dust or solution, and store it in a sealed container, avoiding contact with oxidizers and strong acids and bases .

Future Directions

The future directions of research on 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide could involve further exploration of its biological potential. Given its potent antileishmanial and antimalarial activities, it could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Biochemical Analysis

Biochemical Properties

5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, leading to inhibition of enzyme activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and cell cycle regulation. Additionally, it can alter cellular metabolism by inhibiting enzymes involved in key metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its substrate, thereby reducing its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound can lead to liver and kidney toxicity, as well as other systemic effects. Threshold effects are also observed, where a certain dosage is required to achieve a therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered metabolic flux. Additionally, it can affect the levels of various metabolites, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes .

Properties

IUPAC Name |

5-chloro-N-ethyl-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3O2S/c1-4-9-14(12,13)6-5(2)10-11(3)7(6)8/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWJNHCXCFODCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N(N=C1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)